molecular formula C18H18N6O2S B6558942 1-ethyl-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1H-pyrazole-3-carboxamide CAS No. 1171360-21-6

1-ethyl-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B6558942
CAS No.: 1171360-21-6
M. Wt: 382.4 g/mol
InChI Key: WPYGZVNUFTUBPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features
The compound 1-ethyl-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1H-pyrazole-3-carboxamide (CAS: 1172704-52-7) is a pyrazole-carboxamide derivative with a molecular formula of C₁₉H₂₀N₆O₂S and a molecular weight of 396.47 g/mol . Its structure comprises two pyrazole rings: one substituted with an ethyl group and the other linked to a 6-methoxybenzothiazole moiety. The benzothiazole group is a privileged scaffold in medicinal chemistry, often associated with antimicrobial, antitumor, and kinase-inhibitory activities .

Properties

IUPAC Name

1-ethyl-N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2S/c1-4-23-8-7-14(22-23)17(25)20-16-9-11(2)21-24(16)18-19-13-6-5-12(26-3)10-15(13)27-18/h5-10H,4H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYGZVNUFTUBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC(=NN2C3=NC4=C(S3)C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-ethyl-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings.

The compound's molecular formula is C16H18N4O3SC_{16}H_{18}N_{4}O_{3}S, and it has a molecular weight of approximately 350.41 g/mol. Its structure features a pyrazole core linked to a benzothiazole moiety, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound .

  • In vitro Studies : The compound was tested against various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). It exhibited significant cytotoxicity with IC50 values ranging from 3.79 µM to 42.30 µM, indicating potent antiproliferative effects against these cell lines .
Cell LineIC50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties, which are common among pyrazole derivatives.

  • Mechanism : It inhibits the production of pro-inflammatory cytokines and modulates pathways involved in inflammation. In animal models, it showed comparable effects to standard anti-inflammatory drugs such as indomethacin .

Antimicrobial Activity

The antimicrobial efficacy of the compound has been explored against various bacterial strains.

  • Testing Methodology : The compound was screened against Bacillus subtilis, E. coli, and Aspergillus niger using standard antimicrobial susceptibility tests. Results indicated promising activity with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics .

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar pyrazole derivatives:

  • Study on Pyrazole Derivatives : A series of pyrazole compounds were synthesized and evaluated for their anticancer properties. The most potent derivative exhibited an IC50 value of 0.07 µM against HCT116 colon cancer cells, demonstrating the potential for this class of compounds in cancer therapy .
  • Anti-inflammatory Evaluation : Another study focused on a related pyrazole derivative that showed significant inhibition of carrageenan-induced edema in rats, suggesting its potential as a therapeutic agent for inflammatory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related pyrazole-carboxamide derivatives, highlighting key differences in substituents, biological activities, and pharmacological profiles:

Compound Name Structural Features Biological Activity Key References
1-ethyl-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1H-pyrazole-3-carboxamide - Ethyl-substituted pyrazole
- 6-methoxybenzothiazole
- Carboxamide linker
Likely kinase inhibition, antimicrobial activity (inferred from benzothiazole analogs)
Razaxaban (DPC 906) - Trifluoromethylpyrazole
- 3'-aminobenzisoxazole P1 ligand
- Imidazole P4 group
Potent factor Xa inhibitor; anticoagulant with high oral bioavailability
1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide - Chloropyridylmethyl group
- Ethoxyphenyl substituent
Anticoagulant and antitumor activities (crystal structure confirms hydrogen-bonding)
515150-39-7 - Ethyl-3-methylpyrazole
- 6-methylbenzothiazole
Structural analog; potential kinase inhibition (exact activity unspecified)

Key Observations:

Substituent Effects on Activity The 6-methoxybenzothiazole group in the target compound distinguishes it from analogs like razaxaban (benzisoxazole) and 515150-39-7 (methylbenzothiazole). Chloropyridyl and ethoxyphenyl substituents in the compound from contribute to anticoagulant activity by modulating interactions with coagulation factors.

Biological Target Selectivity Razaxaban’s aminobenzisoxazole moiety confers selectivity for factor Xa over trypsin and plasma kallikrein, a feature absent in the target compound . Benzothiazole-containing derivatives (e.g., target compound and 515150-39-7) may exhibit broader kinase inhibition due to the heterocycle’s planar aromaticity, which facilitates π-π stacking in ATP-binding pockets .

Pharmacokinetic Profiles Razaxaban’s optimized P4 imidazole group reduces protein binding and enhances permeability, leading to high oral bioavailability (>50% in preclinical models) . No such data are available for the target compound, though its ethyl and methoxy groups may improve metabolic stability compared to halogenated analogs.

Crystallographic Insights

  • The compound in exhibits intramolecular C–H···O bonds and intermolecular N–H···N interactions , stabilizing its conformation for target engagement. Similar hydrogen-bonding networks are likely in the target compound due to its carboxamide linker .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.